molecular formula C10H9NO B13689656 5-Methylquinolin-3-ol

5-Methylquinolin-3-ol

Cat. No.: B13689656
M. Wt: 159.18 g/mol
InChI Key: ZKNISBMWFKUBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in various fields, including medicine, agriculture, and materials science. The presence of a methyl group at the 5-position and a hydroxyl group at the 3-position of the quinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylquinolin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 5-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylquinolin-3-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-methylquinolin-3-ol

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(12)6-11-10/h2-6,12H,1H3

InChI Key

ZKNISBMWFKUBKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.